- Isostearyl mixed anhydrides for the preparation of N-methylated peptides using C-terminally unprotected N-methylamino acidsOrganic Letters, 2020, 22(20), 8039-8043,
Cas no 944797-51-7 (Fmoc-N-Me-L-Cys(Trt)-OH)

Fmoc-N-Me-L-Cys(Trt)-OH structure
Nom du produit:Fmoc-N-Me-L-Cys(Trt)-OH
Numéro CAS:944797-51-7
Le MF:C38H33NO4S
Mégawatts:599.737929105759
MDL:MFCD11973909
CID:3166280
PubChem ID:69032228
Fmoc-N-Me-L-Cys(Trt)-OH Propriétés chimiques et physiques
Nom et identifiant
-
- FMoc-N-Me-Cys(Trt)-OH
- Fmoc-N-Me-L-Cys(Trt)-OH
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid
- Fmoc-N-Methyl-l-cysteine(trt)
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-trityl-L-cysteine
- Fmoc-MeCys(Trt)-OH
- TMA062
- (R)-2-Fmoc-(methyl)amino)-3-(tritylthio)propanoic acid
- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid
- F1075
- A922531
- (R
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine (ACI)
- L
- Fmoc-N-methyl-L-Cysteine(Trityl)
- AS-17236
- SCHEMBL4409339
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine
- HY-W036322
- MFCD11973909
- 944797-51-7
- (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL](METHYL)AMINO}-3-[(TRIPHENYLMETHYL)SULFANYL]PROPANOIC ACID
- DA-73495
- AKOS027326715
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoicacid
- CS-0089852
-
- MDL: MFCD11973909
- Piscine à noyau: 1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1
- La clé Inchi: RAKOPMQMPUNRGI-DHUJRADRSA-N
- Sourire: C(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)SC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C2C=CC=CC1=2
Propriétés calculées
- Qualité précise: 599.21302971 g/mol
- Masse isotopique unique: 599.21302971 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 44
- Nombre de liaisons rotatives: 11
- Complexité: 872
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 92.1
- Le xlogp3: 8.2
- Poids moléculaire: 599.7
Propriétés expérimentales
- Dense: 1.260±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 234-239 °C
- Solubilité: Insuluble (3.7E-6 g/L) (25 ºC),
- Activités optiques: [α]22/D -25.0°, c = 0.5% in dichloromethane
Fmoc-N-Me-L-Cys(Trt)-OH Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:2-8°C
Fmoc-N-Me-L-Cys(Trt)-OH PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | F657715-50mg |
Fmoc-N-Me-L-Cys(Trt)-OH |
944797-51-7 | 50mg |
$184.00 | 2023-05-18 | ||
TRC | F657715-100mg |
Fmoc-N-Me-L-Cys(Trt)-OH |
944797-51-7 | 100mg |
$259.00 | 2023-05-18 | ||
abcr | AB337179-250 mg |
Fmoc-N-Me-L-Cys(Trt)-OH, 95%; . |
944797-51-7 | 95% | 250MG |
€294.80 | 2022-06-10 | |
AAPPTec | MFC105-1g |
Fmoc-MeCys(Trt)-OH |
944797-51-7 | 1g |
$400.00 | 2024-07-19 | ||
Chemenu | CM255923-5g |
Fmoc-MeCys(Trt)-OH |
944797-51-7 | 95% | 5g |
$1661 | 2021-06-09 | |
Fluorochem | 046689-250mg |
Fmoc-N-Methyl-l-cysteine(trt) |
944797-51-7 | 95% | 250mg |
£314.00 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-493280-250 mg |
Fmoc-N-Me-Cys(Trt)-OH, |
944797-51-7 | 250MG |
¥2,219.00 | 2023-07-11 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1075-100MG |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine |
944797-51-7 | >98.0%(HPLC) | 100mg |
¥1645.00 | 2024-04-15 | |
Chemenu | CM255923-1g |
Fmoc-MeCys(Trt)-OH |
944797-51-7 | 95% | 1g |
$475 | 2021-06-09 | |
Aaron | AR00INF5-100mg |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid |
944797-51-7 | 98% | 100mg |
$8.00 | 2025-02-28 |
Fmoc-N-Me-L-Cys(Trt)-OH Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; 23 °C; 0.5 h, 60 °C
1.2 1 h, 0 °C
1.2 1 h, 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Trityl chloride Solvents: Dimethylformamide , Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; 1 h, 25 °C
1.3 Solvents: Methanol
1.4 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 15 min, rt; 15 min, rt
1.5 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt
1.6 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; 1 h, 25 °C
1.3 Solvents: Methanol
1.4 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 15 min, rt; 15 min, rt
1.5 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt
1.6 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
Référence
- Cysteine-S-trityl a key derivative to prepare N-methyl cysteinesJournal of Combinatorial Chemistry, 2008, 10(1), 69-78,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Reagents: Sodium borohydride
1.3 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium borohydride
1.3 Reagents: Sodium carbonate Solvents: Water
Référence
- N-Alkyl cysteine-assisted thioesterification of peptidesTetrahedron Letters, 2007, 48(1), 25-28,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 4 °C; 2 h, pH 9 - 10, 4 °C; 16 h, pH 9 - 10, 25 °C
1.3 Reagents: Hydrochloric acid ; pH 3, 25 °C
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 4 °C; 2 h, pH 9 - 10, 4 °C; 16 h, pH 9 - 10, 25 °C
1.3 Reagents: Hydrochloric acid ; pH 3, 25 °C
Référence
- Solid-Phase Synthesis of Triostin A Using a Symmetrical Bis(diphenylmethyl) Linker SystemJournal of Organic Chemistry, 2015, 80(15), 7486-7494,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Référence
- Process for the preparation of peptide thioester, World Intellectual Property Organization, , ,
Fmoc-N-Me-L-Cys(Trt)-OH Raw materials
- S-Trityl-L-cysteine
- (9H-fluoren-9-yl)methyl chloroformate
- n-Methyl-s-trityl-l-cysteine
- Fmoc-OSu
- N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Fmoc-N-Me-L-Cys(Trt)-OH Preparation Products
Fmoc-N-Me-L-Cys(Trt)-OH Littérature connexe
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944797-51-7)Fmoc-N-Me-L-Cys(Trt)-OH

Pureté:99%/99%
Quantité:5g/25g
Prix ($):232.0/897.0